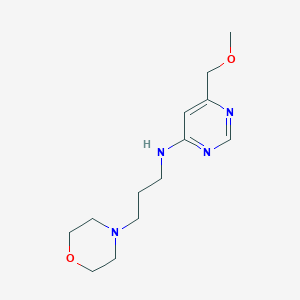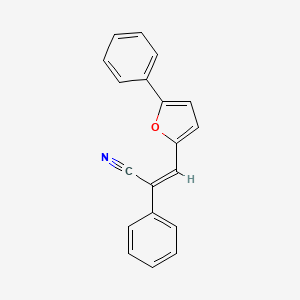![molecular formula C15H17N5OS B5523362 2,2-dimethyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B5523362.png)
2,2-dimethyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions starting from basic heterocyclic precursors. An example involves starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic, and heterocyclic aldehydes, and phenacyl bromides. This method has been applied to synthesize a series of compounds tested for antiviral and antitumoral activity, indicating the importance of subtle structural variations for tuning biological properties (Jilloju et al., 2021).
Molecular Structure Analysis
The molecular structures of these compounds have been extensively analyzed using X-ray diffraction and computational methods. These analyses have revealed that weak intermolecular interactions, including hydrogen bonding and π-π interactions, play a significant role in their stabilization and supramolecular assembly (Al-Wahaibi et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on synthesizing complex heterocyclic systems derived from related compounds, demonstrating the potential for creating novel molecular frameworks. For instance, the synthesis of polyfused heterocyclic systems utilizing related structural moieties has been explored, showing the versatility of these compounds in generating diverse heterocyclic structures with potential application in material science and pharmaceuticals (Allah, 2002).
Biological Activities and Applications
Compounds containing the triazolo[3,4-b][1,3,4]thiadiazole core structure have been investigated for their biological activities, including antimicrobial, anticancer, and antitumoral properties. For example:
- Antimicrobial and Antibacterial Activity : Certain azole derivatives, including structures related to the specified compound, have exhibited good antibacterial activity against specific bacterial strains, suggesting their potential as antimicrobial agents (Tumosienė et al., 2012).
- Anticancer Activity : Research into novel pyrazolo and triazolo derivatives incorporating similar structural motifs has shown moderate effects against certain bacterial and fungal species, indicating the potential for developing new anticancer therapies (Abdel‐Aziz et al., 2008).
- Antiviral and Antitumoral Activity : Studies on derivatives with the triazolo[3,4-b][1,3,4]thiadiazine core have uncovered promising in vitro activity against coronaviruses and tumor cells, highlighting their potential in antiviral and anticancer drug development (Jilloju et al., 2021).
Antioxidant Properties
Research on novel derivatives has also explored their antioxidant capabilities, which is crucial for developing therapeutic agents targeting oxidative stress-related diseases. Certain compounds have demonstrated significant antioxidant activity, comparable to known antioxidants like ascorbic acid, underscoring their potential therapeutic value (Tumosienė et al., 2020).
Insecticidal Activity
In addition to pharmaceutical applications, some derivatives have been investigated for their insecticidal properties, offering potential for the development of new agricultural chemicals. For instance, novel pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown potential insecticidal activity, particularly in regulating the growth of certain larvae (Qian et al., 2013).
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-9-17-18-14-20(9)19-12(22-14)10-7-5-6-8-11(10)16-13(21)15(2,3)4/h5-8H,1-4H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHAYGDVKPGUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5523282.png)
![(3R*,4S*)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5523283.png)
![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)
![6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)
![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)
![4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5523305.png)


![6-benzyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5523320.png)

![N'-(3-chlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5523331.png)
![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5523333.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B5523334.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5523342.png)